
2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14ClFN4O2S2 and its molecular weight is 436.9. The purity is usually 95%.
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Biological Activity
The compound 2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant biological activity due to its structural components, particularly the thiadiazole moiety and the benzamide structure. This article explores the compound's biological activities, including its potential as an antimicrobial agent, anticancer properties, and other pharmacological effects.
Structural Overview
The compound features:
- A thiadiazole ring , known for its diverse biological activities.
- A benzamide backbone , which enhances its pharmacological profiles.
Antimicrobial Activity
Thiadiazole derivatives have been documented to possess broad-spectrum antimicrobial properties. The mesoionic nature of the thiadiazole allows these compounds to penetrate cellular membranes effectively. Research indicates that thiadiazoles can exhibit:
- Antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal properties against various fungal strains, including drug-resistant species .
In a study focusing on thiadiazole derivatives, compounds similar to the one demonstrated notable activity against resistant strains of Staphylococcus aureus and Candida species, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely investigated. Compounds containing the 1,3,4-thiadiazole moiety have shown:
- Cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
- Mechanisms of action that may involve apoptosis induction and cell cycle arrest .
Research has highlighted that certain thiadiazole-containing compounds can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For instance, derivatives with modifications similar to those in this compound have been shown to enhance cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .
Anti-inflammatory and Analgesic Effects
Compounds with the thiadiazole structure have also been associated with anti-inflammatory activities. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. Some studies indicate that similar compounds can reduce inflammation in models of arthritis and other inflammatory conditions .
Other Activities
The compound may also exhibit:
- Anticonvulsant properties, making it a candidate for neurological disorders.
- Anti-diabetic effects through mechanisms that enhance insulin sensitivity or reduce glucose levels in blood .
Case Studies and Research Findings
- Antimicrobial Study : A recent investigation into thiadiazole derivatives demonstrated that compounds with similar structures had minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, showcasing their potential as effective antimicrobial agents .
- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines revealed that certain thiadiazole derivatives led to significant reductions in cell viability, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics .
- Anti-inflammatory Trials : Experimental models showed that thiadiazole-containing compounds could significantly decrease inflammation markers in induced arthritis models, suggesting their therapeutic potential in inflammatory diseases .
Scientific Research Applications
Overview
The compound 2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel synthetic molecule that has garnered interest in various fields of research, particularly in medicinal chemistry. Its unique structure, which combines elements of thiadiazole and benzamide, positions it as a potential candidate for therapeutic applications.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by targeting specific enzymes involved in cell cycle regulation. Preliminary studies suggest it could inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. The inhibition of CDK4 and CDK6 has been linked to reduced tumor growth in various cancer models, making this compound a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell functions, suggesting potential applications in developing new antimicrobial agents. This is particularly relevant given the rising concerns about antibiotic resistance in pathogenic bacteria .
Anti-inflammatory Effects
Initial studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways. The thiadiazole component is often associated with anti-inflammatory activity, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Study Focus | Findings |
---|---|
Anticancer Activity | Demonstrated inhibition of CDK4 and CDK6 leading to reduced cancer cell proliferation in vitro . |
Antimicrobial Testing | Showed significant inhibitory effects against Gram-positive and Gram-negative bacteria . |
Anti-inflammatory Potential | Preliminary results indicate modulation of inflammatory cytokines in cell culture models . |
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S2/c1-10-4-2-5-11(8-10)21-14(25)9-27-18-24-23-17(28-18)22-16(26)15-12(19)6-3-7-13(15)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIFQQCTRGFTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.